molecular formula C19H24N4O3S B2356364 N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide CAS No. 1351658-80-4

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Cat. No. B2356364
CAS RN: 1351658-80-4
M. Wt: 388.49
InChI Key: LEUWPEKGZCKQLC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide” are not explicitly mentioned in the available sources .

Scientific Research Applications

Microwave-Assisted Synthesis of Hybrid Molecules

Researchers have developed methods for synthesizing hybrid molecules containing various chemical moieties, such as 1,3-oxazol(idin)e and thiophene, through microwave-assisted synthesis. These compounds, including structures akin to the specified chemical, have been explored for their biological activities, revealing antimicrobial, antiurease, and antilipase activities. Such findings highlight the potential for creating novel therapeutic agents through the innovative combination of chemical structures (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Electrophilic Aminations with Oxaziridines

The versatility of electrophilic amination, particularly with oxaziridines, offers a pathway to synthesizing a wide range of nitrogen-containing compounds. This method facilitates the creation of azines, hydrazines, and aminodicarboxylic derivatives, among others. The process exemplifies the chemical flexibility required to produce compounds with complex functionalities, potentially including derivatives of the specified chemical compound (Andreae & Schmitz, 1991).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of heterocyclic compounds using thiophene-2-carboxamide as a precursor underlines the strategic utility of thiophene derivatives in creating biologically active compounds. This approach has led to the development of new antibiotics and antibacterial drugs, showcasing the potential for using similar synthetic pathways to explore the applications of "N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide" in drug development (Ahmed, 2007).

Synthesis of New Amides of the N-Methylpiperazine Series

The synthesis of new carboxylic acid amides containing N-methylpiperazine fragments points to the importance of piperazine derivatives in medicinal chemistry. Such compounds have been explored for their potential as antileukemic agents, indicating the relevance of incorporating piperazine units into therapeutic molecules, which could extend to the study of "N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide" (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are commonly found in many commercially available drugs and are often investigated in the advancement of novel compounds which show favorable biological activities . Therefore, the future directions of “N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide” could be in the field of drug discovery and medicinal chemistry.

properties

IUPAC Name

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-17(14-6-11-27-13-14)21-19-20-16(12-26-19)18(25)23-9-7-22(8-10-23)15-4-2-1-3-5-15/h6,11-13,15H,1-5,7-10H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUWPEKGZCKQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

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